molecular formula C15H17I3NNaO5 B14667617 2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt CAS No. 49642-61-7

2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt

Cat. No.: B14667617
CAS No.: 49642-61-7
M. Wt: 695.00 g/mol
InChI Key: NNGROMYIBHYQHX-UHFFFAOYSA-M
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Description

2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt is an organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt typically involves multiple steps, starting with the iodination of phenol derivatives The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at specific positions on the phenol ring

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process might include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of iodine.

    Reduction: Reduction reactions can convert the iodine atoms to lower oxidation states.

    Substitution: The compound can participate in substitution reactions where the iodine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield iodinated phenol derivatives, while substitution reactions could produce compounds with different functional groups replacing the iodine atoms.

Scientific Research Applications

2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and as a tracer in biological studies.

    Medicine: Investigated for potential use in diagnostic imaging due to its iodine content.

    Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt involves its interaction with molecular targets through its iodine atoms. These interactions can affect various biochemical pathways, making the compound useful in diagnostic and therapeutic applications. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt
  • 2-(2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt

Uniqueness

2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt is unique due to its specific ethylacetamido group, which can influence its chemical reactivity and biological interactions. This uniqueness makes it suitable for specific applications where other similar compounds might not be as effective.

Properties

CAS No.

49642-61-7

Molecular Formula

C15H17I3NNaO5

Molecular Weight

695.00 g/mol

IUPAC Name

sodium;2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoate

InChI

InChI=1S/C15H18I3NO5.Na/c1-4-19(9(3)20)13-10(16)7-11(17)14(12(13)18)24-6-5-23-8(2)15(21)22;/h7-8H,4-6H2,1-3H3,(H,21,22);/q;+1/p-1

InChI Key

NNGROMYIBHYQHX-UHFFFAOYSA-M

Canonical SMILES

CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)[O-])I)C(=O)C.[Na+]

Origin of Product

United States

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